
4-侧柏醇
描述
Anti-attractant Activity of 4-Thujanol
Research has shown that trans-4-thujanol, a compound found in young spruce trees, exhibits anti-attractant properties for the Eurasian spruce bark beetle, Ips typographus. Specifically, the enantiomer (1R,4S)-(+)-trans-4-thujanol was identified in Norway spruce bark volatiles. Field experiments demonstrated that this compound, when combined with the beetle's aggregation pheromone, significantly reduced the attraction of female beetles, more so than males. This suggests that (+)-trans-4-thujanol could be an effective component in anti-attractant lures to protect trees from beetle infestation .
Protective Effects of 4-Thujanol Against Genotoxic Damage
4-Thujanol, also known as sabinene hydrate, is a component of essential oils from various plants and is used in products for its fragrance and flavor. A study evaluated its protective effects against genotoxic damage caused by mitomycin C (MMC) and cyclophosphamide (CP) in human lymphocytes. The results indicated that 4-thujanol did not reduce MMC-induced genetic damage but significantly antagonized CP-induced genotoxicity, suggesting a potential role in chemoprevention and reducing harmful side effects of CP in cancer chemotherapy .
Synthesis Analysis from Thujone
Thujone, a related compound to 4-thujanol, has been used as a starting material for synthesizing commercially important fragrances found in rose oil. The synthesis process involves multiple steps, including alkylation, formation of cyanohydrins, and cleavage of functionalities to produce key intermediates. These intermediates can then be converted to desired fragrance components through further chemical reactions. This research provides insight into the synthetic pathways that could potentially be applied to 4-thujanol derivatives .
Genotoxic Effects of 4-Thujanol
An in vitro study investigated the potential genotoxic effects of 4-thujanol on human peripheral blood lymphocytes. The study used chromosome aberrations, sister chromatid exchanges, and micronucleus tests to assess the damage. The findings revealed that 4-thujanol induced chromosome aberrations and micronucleus formation at all tested concentrations, without showing a concentration-dependent manner. However, it did not significantly affect sister chromatid exchanges or indices related to cell proliferation and division. This indicates that while 4-thujanol has clastogenic effects, it does not exhibit cytotoxic or cytostatic effects at the concentrations tested .
科学研究应用
对人淋巴细胞的遗传毒性作用
4-侧柏醇存在于各种药用和芳香植物的精油中,已对其对人外周血淋巴细胞的遗传毒性作用进行了研究。研究表明,4-侧柏醇诱发染色体畸变和微核形成,提示其具有断裂效应。值得注意的是,它没有显着影响有丝分裂指数、增殖指数或核分裂指数,表明在测试浓度下没有细胞毒性或细胞抑制效应 (Kocaman 等,2011).
对遗传毒性损伤的保护作用
进一步的研究评估了 4-侧柏醇对丝裂霉素 C 和环磷酰胺在人淋巴细胞中诱导的遗传毒性损伤的保护作用。据观察,4-侧柏醇显着降低了环磷酰胺诱导的遗传毒性损伤,表明其具有潜在的化学预防作用,并减少了环磷酰胺在化疗中使用时的有害副作用 (Kocaman 等,2013).
对树皮甲虫行为的影响
对 4-侧柏醇生态应用的研究揭示了其作为树皮甲虫小蠹虫的有效驱避剂的作用。这种化合物在年轻云杉树中含量丰富,发现其含量随树龄而变化,并显着影响甲虫行为。这一发现突出了 4-侧柏醇在云杉树防御和影响甲虫选树中的潜在作用 (Blažytė-Čereškienė 等,2015).
单萜的非对称合成
据报道,从沙宾烯等天然来源不对称合成含氧萜类化合物,包括 4-侧柏醇。这一合成过程对于创建纯化合物以进行生物活性研究和识别天然样品中的立体异构体至关重要,这可能对制药和生物化学等领域产生影响 (Ganji 等,2020).
选择富含沙宾烯水合物的百里香
对百里香的研究发现了特别富含沙宾烯水合物(4-侧柏醇)的菌株,这对商业精油生产具有影响。这项研究突出了天然植物种群中精油成分的变化,以及选择性育种以增强所需化学成分的潜力 (Delpit 等,2000).
富含桧酮的提取物的抗癌潜力
一项关于从西洋红雪松中提取的富含桧酮提取物的抗癌潜力的研究表明,这些提取物对恶性黑色素瘤细胞系具有细胞毒性作用。这些发现表明这些提取物在癌症治疗中具有潜在的治疗应用,突出了与 4-侧柏醇相关的化合物的更广泛的医学应用 (Biswas 等,2011).
未来方向
属性
IUPAC Name |
(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905045 | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
| Record name | 4-Thujanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Thujanol | |
CAS RN |
17699-16-0 | |
| Record name | trans-Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thujanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THUJANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


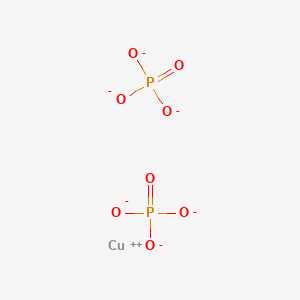
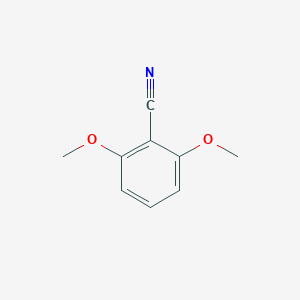
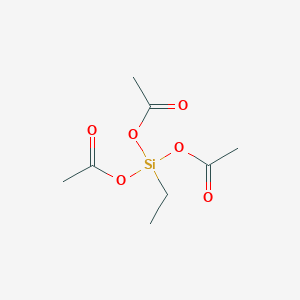
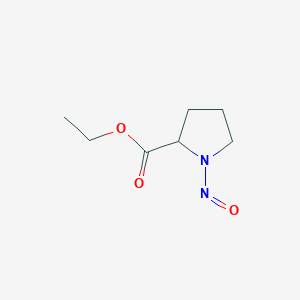

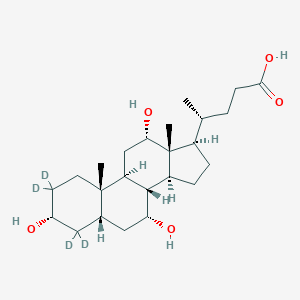
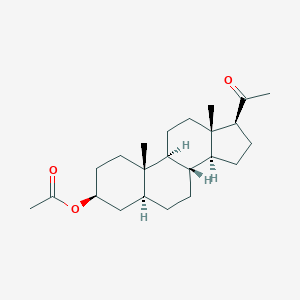
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
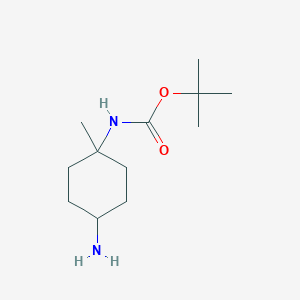
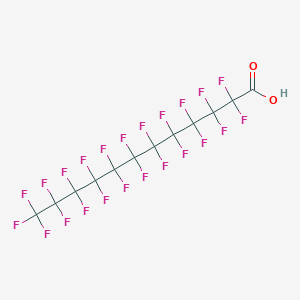


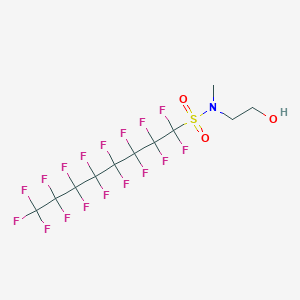
![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)